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Zymosterol-d6

Cat. No.: B1157295
M. Wt: 390.67
Attention: For research use only. Not for human or veterinary use.
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Description

Zymosterol-d6 is a deuterium-labeled stable isotope analog of Zymosterol, an important intermediate in the cholesterol biosynthesis pathway . As cholesterol is a major component of all biological membranes, comprising approximately 25% of total brain lipid, this labeled compound is a critical tool for tracing and quantifying metabolic flux in sterol biosynthesis studies in vivo . Research using this compound enables the detailed investigation of multiple tissue and cell-type specific pathways involved in cholesterol production and regulation . The deuterium label (D6) incorporated into the Zymosterol structure provides a distinct mass signature, allowing for precise detection and measurement using mass spectrometry-based analytical techniques. This facilitates the study of zymosterol's role and location within biological systems; for instance, labeling studies have located zymosterol in the plasma membrane of cultured human fibroblasts . The compound is offered with high purity and requires storage at refrigerated temperatures (2-8°C) to ensure stability . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₇H₃₈D₆O

Molecular Weight

390.67

Synonyms

(3β,5α)-Cholesta-8,24-dien-3-ol;  5α-Cholesta-8,24-dien-3β-ol-d6; 

Origin of Product

United States

Methodological Frameworks Employing Zymosterol D6

Chemical Synthesis and Isotopic Purity Verification of Zymosterol-d6

The generation of this compound can be approached through both biosynthetic and chemical synthesis routes. A common biosynthetic method involves the use of genetically modified organisms, such as the yeast Saccharomyces cerevisiae, cultured in a medium enriched with a deuterium (B1214612) source like deuterium oxide (D₂O). longdom.orgnih.govrsc.org This approach allows for the incorporation of deuterium atoms into the sterol structure during its biosynthesis. The extent of deuteration can be controlled by the isotopic purity of the D₂O used in the culture medium. longdom.org

Alternatively, chemical synthesis offers a more targeted approach to deuterium labeling. While a direct synthesis for this compound is not extensively documented, methods for the site-specific deuteration of other sterols can be adapted. For instance, a common strategy involves the preparation of a 6-oxo-3α,5α-cyclosteroid intermediate from a Δ⁵-sterol. nih.govnih.gov Base-catalyzed exchange in the presence of deuterium oxide can introduce deuterium atoms at specific positions, followed by reduction with a deuterium donor like sodium borodeuteride to introduce another deuterium atom. nih.govnih.gov Rearrangement of the resulting deuterated cyclosteroid yields the desired labeled Δ⁵-sterol. nih.govnih.gov Another approach involves the regioselective allylic bromination of a sterol benzoate (B1203000) followed by reaction with deuterium gas in the presence of a catalyst like Raney nickel. arkat-usa.org

Isotopic Purity Verification:

Following synthesis, the verification of isotopic purity is crucial. High-resolution mass spectrometry (MS) is the primary technique for this purpose. nih.gov By analyzing the mass-to-charge ratio (m/z) of the synthesized compound, the number and distribution of deuterium atoms can be determined. A general procedure involves:

Analyzing the natural abundance (unlabeled) compound to determine the purity of the mass cluster. nih.gov

Calculating the theoretical isotopic distribution for the labeled compound at different potential enrichment levels. nih.gov

Comparing the measured isotopic distribution of the labeled compound with the calculated distributions to determine the isotopic enrichment. nih.gov

Time-of-flight (TOF) mass spectrometry is particularly useful due to its high mass accuracy, which allows for the clear resolution of different isotopologues. acs.org

Application of this compound in Cellular and In Vivo Metabolic Tracing Studies

Stable isotope-labeled compounds like this compound are invaluable for tracing metabolic pathways without the safety concerns associated with radioactive isotopes. longdom.orgnih.gov

Experimental Design for Isotope Labeling in Cultured Cell Systems

Metabolic tracing studies in cultured cells using this compound typically involve the following steps:

Cell Culture and Treatment: A relevant cell line, such as the human hepatoma cell line HepG2, is cultured under standard conditions. nih.govnih.gov The cells are then treated with a known concentration of this compound. The choice of cell line depends on the specific metabolic pathway under investigation. For instance, human fibroblasts have been used to study the conversion of zymosterol (B116435) to cholesterol. nih.govresearchgate.net

Lipid Extraction: After a defined incubation period, the cells are harvested, and lipids are extracted. A common method is the Bligh-Dyer procedure, which uses a chloroform:methanol (B129727) mixture. lipidmaps.org Deuterated internal standards for other sterols may be added at this stage for quantitative analysis. lipidmaps.org

Sample Preparation for Analysis: The extracted lipids are then prepared for analysis. This may involve a saponification step to hydrolyze sterol esters, followed by solid-phase extraction (SPE) to isolate the sterol fraction. lipidmaps.org

A study using deuterium-labeled lanosterol (B1674476) and zymosterol in HEK-293 cells confirmed that zymosterol is a key intermediate that undergoes side-chain reduction in these cells. elifesciences.org Another study with [³H]Zymosterol in human fibroblasts revealed that it is rapidly internalized and converted to cholesterol. nih.govresearchgate.net

Table 1: Illustrative Experimental Design for this compound Tracing in Cultured Cells

StepDescriptionExample Parameters
Cell Line Human Hepatoma (HepG2)Seeding density to achieve ~85% confluence
Tracer This compoundVaries based on experimental goals
Incubation Time VariesTo allow for metabolic conversion
Lipid Extraction Bligh-Dyer methodChloroform:Methanol (1:2 v/v)
Purification Solid-Phase ExtractionSilica-based cartridges
Analysis LC-MS/MS or GC-MS/MSAs described in section 2.3

Protocols for this compound Administration and Metabolic Profiling in Animal Models

In vivo studies in animal models, such as mice, provide insights into the systemic metabolism of this compound.

Administration: this compound can be administered to animals through various routes, including oral gavage or subcutaneous injection. researchgate.netnih.gov The choice of administration route depends on the research question and the desired metabolic timeframe. For long-term studies, deuterated water (²H₂O) can be provided in the drinking water to label newly synthesized lipids. nih.gov

Sample Collection: At specified time points after administration, biological samples such as blood, liver, and other tissues are collected. nih.gov

Metabolic Profiling: The collected samples are then processed for lipid extraction and analysis using mass spectrometry techniques to identify and quantify this compound and its deuterated metabolites. This allows for the determination of the metabolic fate of this compound in different tissues. semanticscholar.org For example, studies in mice have shown that phytosterol supplementation can alter the concentrations of cholesterol precursors in serum and liver. arkat-usa.org

Table 2: General Protocol for this compound Administration and Profiling in Mice

StepDescriptionExample Parameters
Animal Model C57BL/6J miceAge and sex-matched
Administration Oral gavageDose dependent on study design
Time Points Multiplee.g., 4, 8, 24, 48 hours post-administration
Sample Collection Blood (plasma/serum), LiverStored at -80°C until analysis
Lipid Extraction Methanol-based extractionFollowed by centrifugation
Analysis LC-MS/MS or GC-MS/MSTo quantify this compound and its metabolites

Advanced Analytical Techniques for this compound and its Metabolites

The accurate detection and quantification of this compound and its metabolites rely on sophisticated mass spectrometry-based methods.

Quantitative Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of sterols due to its high sensitivity and selectivity. nih.govmdpi.com

Chromatographic Separation: Reversed-phase liquid chromatography is commonly used to separate this compound from other structurally similar sterols. nih.gov The use of specific column chemistries, such as pentafluorophenyl (PFP) stationary phases, can enhance the separation of sterol isomers. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often employed for quantification. semanticscholar.orgnih.gov Specific precursor-to-product ion transitions are monitored for this compound and its deuterated metabolites, as well as for any internal standards used. medpace.com The use of deuterated internal standards is crucial for accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

Table 3: Exemplary LC-MS/MS Parameters for Sterol Analysis

ParameterSetting
LC Column Reversed-phase C18 or PFP
Mobile Phase Gradient of methanol and water with additives like ammonium (B1175870) acetate
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI)
MS Analyzer Triple Quadrupole
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: Specific MRM transitions would need to be optimized for this compound and its metabolites.

Isotope Ratio Mass Spectrometry (IRMS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

GC-MS is another widely used technique for sterol analysis. nih.govmdpi.com

Derivatization: Sterols are typically derivatized before GC analysis to increase their volatility and improve chromatographic performance. Silylation to form trimethylsilyl (B98337) (TMS) ethers is a common derivatization method. nih.gov

Fragmentation Analysis: In MS/MS, the fragmentation patterns of the derivatized sterols can be used for identification and structural elucidation. The fragmentation of deuterated sterols will show characteristic mass shifts corresponding to the number of deuterium atoms in the fragment ions. researchgate.netrsc.orgresearchgate.net

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS):

GC-C-IRMS is a highly sensitive technique for measuring the isotopic enrichment of specific compounds. nih.govresearchgate.net

Principle: In GC-C-IRMS, the compounds eluting from the GC column are combusted to CO₂ and H₂O. The isotopic ratio of carbon (¹³C/¹²C) in the resulting CO₂ is then measured by an isotope ratio mass spectrometer. nih.govucdavis.edu

Application: This technique is particularly useful for tracing the incorporation of ¹³C-labeled precursors into cholesterol and its intermediates, including zymosterol. nih.gov By measuring the change in the ¹³C/¹²C ratio, the rate of synthesis of these compounds can be determined with high precision.

Integration of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision for the quantification of molecules in complex matrices. The use of a stable, isotopically labeled internal standard, such as this compound, is central to this methodology. The principle of IDMS lies in the addition of a known amount of the labeled standard to a sample prior to any processing or analysis. The labeled standard behaves almost identically to the endogenous, unlabeled analyte throughout extraction, purification, and ionization, thus correcting for any sample loss or matrix effects.

The application of this compound in IDMS workflows typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. A significant challenge in sterol analysis is the separation of isobaric compounds—molecules that have the same mass. For instance, zymosterol shares its molecular weight with other sterol intermediates, making their individual quantification difficult without effective chromatographic separation. nih.gov Methodologies often employ specialized chromatography columns, such as those with pentafluorophenyl (PFP) stationary phases, to achieve the necessary resolution. nih.gov

In a typical IDMS experiment for zymosterol quantification, a known quantity of this compound is added to the biological sample (e.g., serum, cell lysate). The sample then undergoes a series of preparation steps, which may include saponification to release esterified sterols, followed by liquid-liquid or solid-phase extraction to isolate the sterol fraction. The extracted sample is then analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled zymosterol and the deuterated this compound internal standard. The ratio of the signal intensity of the analyte to that of the internal standard is then used to calculate the absolute concentration of zymosterol in the original sample.

Detailed Research Findings

While specific studies explicitly detailing the use of this compound are not widely published, the methodology is well-established through the use of other deuterated sterol standards, such as d6-cholesterol and d7-lathosterol, for the quantification of their respective non-labeled counterparts. researchgate.netnih.gov The validation of such IDMS methods involves the assessment of several key parameters to ensure the reliability of the results. These parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (recovery), and precision (repeatability and intermediate precision).

The table below presents a representative set of validation data that would be expected for an IDMS method employing this compound for the absolute quantification of zymosterol, based on similar published methods for other sterols.

Validation ParameterExpected Performance Metric
Limit of Detection (LOD)0.5 - 2.0 ng/mL
Limit of Quantification (LOQ)1.5 - 5.0 ng/mL
Linearity (R²)> 0.99
Recovery (%)90 - 110%
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%

This data illustrates the high degree of sensitivity and reliability that can be achieved with IDMS using a deuterated internal standard like this compound. The low limits of detection and quantification allow for the measurement of zymosterol even at trace levels in biological samples. The excellent linearity over a defined concentration range ensures that the method is accurate across a spectrum of potential sample concentrations. High recovery percentages and low coefficients of variation for precision underscore the robustness and reproducibility of the analytical framework.

Elucidation of Sterol Biosynthesis Pathways Through Zymosterol D6 Tracing

Differential Flux Analysis of the Bloch and Kandutsch-Russell Sterol Biosynthesis Pathways

Cholesterol biosynthesis from lanosterol (B1674476) proceeds via two primary, interconnected routes: the Bloch pathway and the Kandutsch-Russell pathway. nih.govnih.gov The defining difference between them is the timing of the reduction of the C24-C25 double bond in the sterol side chain. nih.gov In the Bloch pathway, this reduction is the final step, whereas in the Kandutsch-Russell pathway, it occurs early. nih.gov Stable isotope tracing using molecules like Zymosterol-d6 allows for a differential flux analysis, revealing the relative activity of these pathways in various tissues and cellular conditions. nih.govnih.gov

When this compound is introduced into a system, its deuterium (B1214612) label is carried through subsequent metabolic steps, allowing for the identification and quantification of its downstream products using techniques like mass spectrometry. nih.gov As an intermediate in the Bloch pathway, this compound is expected to be converted into a series of labeled, side-chain unsaturated sterols. nih.gov However, studies have revealed that a significant portion of zymosterol (B116435) can be shunted into a "modified Kandutsch-Russell (MK-R)" pathway. nih.govelifesciences.org

Key downstream metabolites that can be traced from a labeled zymosterol precursor include those in both the terminal Bloch pathway and the crossover MK-R pathway. elifesciences.org The quantification of these labeled metabolites provides a direct measure of the metabolic flux through each branch.

Table 1: Potential Downstream Metabolites from this compound Tracing

MetabolitePathway AssociationDescription
DehydrolathosterolModified K-R PathwayFormed from the isomerization of zymosterol by the emopamil (B1663351) binding protein (EBP). nih.gov
LathosterolModified K-R PathwayA key intermediate in the modified pathway leading to cholesterol.
7-DehydrocholesterolModified K-R PathwayA direct precursor to cholesterol in the final steps of the Kandutsch-Russell route. elifesciences.org
Desmosterol (B1670304)Bloch PathwayThe penultimate sterol in the Bloch pathway, formed from post-zymosterol intermediates. nih.govelifesciences.org
CholesterolCommon End ProductThe final product of both pathways; labeled cholesterol indicates completed synthesis from the this compound precursor. nih.gov

Isotopic tracing studies using labeled intermediates like zymosterol have been crucial in defining the points where the Bloch and Kandutsch-Russell pathways intersect. elifesciences.org Research in human embryonic kidney (HEK-293) cells using synthetic isotopomers of zymosterol demonstrated that while zymosterol is a canonical Bloch pathway intermediate, it serves as a major branching point. elifesciences.org

A significant portion of the metabolic flux can be diverted from the Bloch pathway to the modified Kandutsch-Russell pathway at the level of post-zymosterol intermediates. elifesciences.org This crossover leads to a marked increase in flux through 7-dehydrocholesterol. elifesciences.org The degree of this branching is not fixed; it can be influenced by cellular conditions and the expression levels of key enzymes. For example, overexpression of the enzyme DHCR24 was found to enhance the usage of the MK-R pathway, effectively pulling intermediates from the latter half of the Bloch pathway. nih.govelifesciences.org This demonstrates that the relative flux is highly variable and tissue-specific. nih.govnih.gov

Enzymatic Characterization Utilizing this compound as a Substrate

This compound is an invaluable substrate for in vitro and in cell-based assays to characterize the activity and kinetics of specific enzymes in the sterol biosynthetic pathway.

Delta-24-sterol reductase (DHCR24) is a key enzyme that catalyzes the reduction of the Δ24 double bond in the side chain of sterol intermediates. reactome.orgnih.gov In the context of the Kandutsch-Russell pathway, DHCR24 acts on early intermediates like lanosterol. nih.gov However, it also acts on zymosterol. The enzyme, located in the endoplasmic reticulum membrane, reduces zymosterol to produce zymostenol. reactome.org

By using this compound as a substrate in an enzymatic assay, the direct conversion to Zymostenol-d6 can be monitored and quantified. This allows for precise measurement of DHCR24 activity. Overexpression of DHCR24 has been shown to quantitatively convert lanosterol to the Bloch intermediate zymosterol, but then diverts post-zymosterol intermediates toward the modified K-R pathway, highlighting its complex regulatory role at this metabolic juncture. elifesciences.org

Table 2: Summary of DHCR24 Action on Zymosterol

EnzymeSubstrateProductPathway Implication
Delta-24-Sterol Reductase (DHCR24)ZymosterolZymostenolThis reaction is a step in a branch of the sterol synthesis pathway. reactome.org DHCR24 activity influences the overall flux between the Bloch and modified Kandutsch-Russell pathways. elifesciences.org

In fungi and plants, the sterol side chain is often alkylated by a Sterol Methyltransferase (SMT) enzyme, a step not present in vertebrate cholesterol synthesis. nih.govttu.edu In many fungi, zymosterol is the preferred substrate for the SMT enzyme, which converts it to fecosterol (B45770) by adding a methyl group at the C24 position. nih.govresearchgate.net

This compound and other synthetic analogs can be used in kinetic studies to determine the substrate specificity, reaction rates, and inhibition profiles of 24-SMT. researchgate.netresearchgate.net Such studies are crucial for understanding the unique metabolic pathways in these organisms and for developing targeted inhibitors. ttu.edu Comparing the enzyme's affinity for zymosterol versus other potential substrates like lanosterol or cycloartenol (B190886) helps to define the primary, kinetically favored biosynthetic routes in different species. researchgate.net

Subcellular Distribution and Trafficking of this compound

Understanding where this compound and its metabolizing enzymes are located within the cell is key to comprehending the spatial organization of cholesterol biosynthesis. The synthesis of cholesterol and its intermediates, including the conversion of zymosterol, primarily occurs in the endoplasmic reticulum (ER). nih.govwikipedia.org Enzymes such as DHCR24 and the emopamil binding protein (EBP), which acts on zymosterol, are known to be localized to the ER and the nuclear envelope. nih.govreactome.org

Despite being synthesized in the ER, zymosterol does not remain there. Studies have shown that zymosterol moves rapidly from the cytosol to the plasma membrane. wikipedia.org This movement is reported to be more than twice as fast as the trafficking of cholesterol itself, suggesting distinct transport mechanisms and a potential role for zymosterol in cellular membranes beyond being a simple cholesterol precursor. wikipedia.org Tracing the movement of this compound allows for the real-time observation of this trafficking between organelles like the ER, Golgi apparatus, and the plasma membrane. nih.gov

Research on Plasma Membrane Association and Intracellular Zymosterol Pools

Although cholesterol synthesis occurs in the endoplasmic reticulum (ER), its immediate precursor, zymosterol, is found in surprisingly high concentrations within the plasma membrane. nih.govresearchgate.net This observation has led to the understanding that distinct intracellular pools of zymosterol exist and that it is a highly mobile molecule. nih.govresearchgate.net Tracing studies, analogous to those using this compound, have been fundamental in characterizing these pools.

Research in human fibroblasts has shown that while zymosterol is converted to cholesterol exclusively in the rough ER, very little of it accumulates there. nih.govresearchgate.net Instead, newly synthesized zymosterol rapidly moves to the plasma membrane. nih.govresearchgate.netwikipedia.org This has led to the characterization of at least two distinct pools: a transient pool in the ER where synthesis and conversion occur, and a larger, more dynamic pool located in the plasma membrane. nih.govresearchgate.net

Further studies have identified a buoyant, sterol-rich intracellular membrane that nascent zymosterol accumulates in before it reaches the plasma membrane. nih.govresearchgate.net This intermediate compartment also acquires newly made cholesterol and exogenous zymosterol, suggesting it acts as a central sorting and distribution hub. nih.govresearchgate.net The concept of different membrane pools is not unique to zymosterol; research has identified multiple cholesterol pools within the plasma membrane itself, including one that is readily accessible and another that is sequestered by sphingomyelin. nih.gov In the context of zymosterol, it is understood that the major esterified form of the sterol may represent a storage pool within cytosolic inclusions. taylorandfrancis.com

Table 1: Characteristics of Intracellular Zymosterol Pools in Human Fibroblasts

Pool Location Key Characteristics Primary Function Citation
Endoplasmic Reticulum (ER) Site of synthesis and conversion to cholesterol. Biosynthesis nih.govresearchgate.net
Low accumulation of zymosterol. Metabolic Processing nih.govresearchgate.net
Sterol-Rich Intracellular Membrane Accumulates nascent zymosterol post-synthesis. Intermediate Transport/Sorting nih.govresearchgate.net
Acquires both nascent and exogenous sterols. Trafficking Hub nih.govresearchgate.net
Plasma Membrane Major site of zymosterol accumulation. Dynamic Reservoir nih.govresearchgate.netwikipedia.org
Pool turns over rapidly. Circulation & Precursor Supply nih.govresearchgate.net

| Cytosolic Inclusions | Contains esterified zymosterol. | Storage | taylorandfrancis.com |

Dynamics of this compound Movement Across Cellular Compartments

The use of labeled tracers like this compound allows for the precise measurement of sterol movement kinetics between organelles. Studies using radiolabeled zymosterol have revealed a remarkably rapid and bidirectional flow of this molecule among the endoplasmic reticulum, the plasma membrane, and other intracellular membranes. nih.govresearchgate.net

Upon its synthesis in the ER, zymosterol moves to the plasma membrane with a half-time of approximately 9 minutes, which is about twice as fast as the movement of newly synthesized cholesterol. nih.govresearchgate.net This transit occurs without a detectable lag, indicating a highly efficient transport mechanism. nih.govresearchgate.net

The pool of zymosterol in the plasma membrane is far from static; it turns over more rapidly than intracellular cholesterol, highlighting its dynamic nature. nih.govresearchgate.net When labeled zymosterol is introduced to intact cells, it is initially found in the plasma membrane before being rapidly internalized for conversion to cholesterol in the ER. nih.govresearchgate.net Subsequently, the newly synthesized labeled cholesterol returns to the plasma membrane, with half of it appearing there within 30 minutes of the initial zymosterol pulse. nih.govresearchgate.net This evidence points to a continuous and rapid circulation of zymosterol within the cell, moving from its site of synthesis (ER) to the plasma membrane and back again for conversion. nih.govresearchgate.net

Table 2: Kinetic Data of Zymosterol Movement in Human Fibroblasts

Process Measurement Value Citation
ER to Plasma Membrane Transit Half-time (t½) of newly synthesized zymosterol ~9 minutes nih.govresearchgate.net
Plasma Membrane Pool Turnover Relative Rate Faster than intracellular cholesterol nih.govresearchgate.net
Internalization and Conversion Initial Location of Exogenous Zymosterol Plasma Membrane nih.govresearchgate.net

| Return Flow of Product | Half-time (t½) for [³H]cholesterol (from [³H]zymosterol) to return to plasma membrane | ~30 minutes | nih.govresearchgate.net |


Advanced Insights and Applications Derived from Zymosterol D6 Research

Decoding Regulatory Mechanisms of Sterol Homeostasis and Synthesis Rates

The study of sterol homeostasis, the maintenance of a stable level of sterols within a cell, is critical to understanding cellular health and disease. Zymosterol (B116435) is a key intermediate in the biosynthetic pathways leading to cholesterol in mammals and ergosterol (B1671047) in fungi. wikipedia.orgnih.govrsc.org The synthesis and distribution of these vital membrane components are tightly regulated to meet cellular demands without reaching toxic levels.

The introduction of Zymosterol-d6 into cellular systems allows for the precise tracking of its conversion into downstream products. By measuring the rate at which this compound is consumed and its labeled downstream metabolites appear, researchers can quantify the flux through specific branches of the sterol synthesis pathway. This provides detailed, dynamic information on the rates of synthesis that is not achievable by measuring static sterol levels alone.

For instance, in human fibroblasts, zymosterol is synthesized in the endoplasmic reticulum but rapidly moves to the plasma membrane before being converted to cholesterol. wikipedia.orgnih.govmedchemexpress.com Using this compound, the kinetics of this intracellular movement and the subsequent conversion to cholesterol can be meticulously dissected. This helps in understanding how cells sense sterol levels and adjust the activity of key regulatory enzymes to maintain homeostasis. Such studies have revealed that the movement of zymosterol within the cell is remarkably rapid, nearly twice as fast as that of cholesterol itself. wikipedia.org

Table 1: Application of this compound in Studying Sterol Synthesis

Research QuestionHow this compound is UsedInsights Gained
Rate of Cholesterol/Ergosterol Synthesis Administered as a tracer to cells or organisms.Direct measurement of the metabolic flux and absolute synthesis rates.
Enzyme Activity Used as a substrate in in-vitro enzyme assays.Quantifies the kinetic parameters of enzymes involved in converting zymosterol.
Regulatory Feedback Mechanisms Introduction into cells under varying sterol conditions.Elucidates how the presence of other sterols affects the processing of zymosterol.

Comparative Analysis of Sterol Metabolism Across Diverse Biological Systems

Zymosterol serves as a common metabolic precursor to both cholesterol in mammalian cells and ergosterol in yeast and other fungi. nih.gov Despite this shared precursor, the final sterols have distinct structural features that lead to different biophysical properties in cell membranes. This compound provides a powerful method for conducting comparative studies of sterol metabolism across these different biological kingdoms.

By introducing this compound to both mammalian and yeast cells, scientists can directly compare the efficiency and regulation of the metabolic pathways that lead to their principal sterols. Research has shown that while cholesterol is effective at interacting with saturated lipids to form ordered membrane domains, ergosterol appears to interact more favorably with monounsaturated phospholipids. nih.gov Zymosterol itself is less effective than either cholesterol or ergosterol at inducing these ordered membrane phases. nih.govbohrium.com

Using this compound as a tracer allows for the investigation of these differences at a metabolic level. For example, researchers can determine if the rate of zymosterol conversion differs between yeast and mammalian cells, or how the presence of other lipids in the membrane affects the metabolic processing of zymosterol in each system. These comparative analyses are crucial for understanding the evolutionary diversification of sterol function and membrane organization. nih.govfrontiersin.org

Table 2: Comparative Membrane Properties of Key Sterols

SterolRole in Mammalian CellsRole in Yeast (Fungi)Ability to Form Ordered Membrane Phases
Cholesterol Major structural component of the plasma membrane.Not naturally present.High
Ergosterol Not naturally present.Major structural component of the plasma membrane.High
Zymosterol Biosynthetic precursor to cholesterol. wikipedia.orgBiosynthetic precursor to ergosterol. nih.govMarginal nih.govbohrium.com

Development of this compound as a Standard in Lipidomics and Metabolomics Research

In the fields of lipidomics and metabolomics, which involve the large-scale study of lipids and small molecules, accurate quantification is paramount. Mass spectrometry is the primary analytical technique used, but it can be susceptible to variations that affect signal intensity, such as matrix effects and differences in ionization efficiency. thermofisher.comnih.gov

To correct for these variations, stable isotope-labeled internal standards are used. nih.govisolife.nl this compound is an ideal internal standard for the quantification of endogenous zymosterol. Because it is chemically identical to the natural compound, it behaves in the same way during sample extraction, preparation, and chromatographic separation. However, its increased mass due to the six deuterium (B1214612) atoms allows it to be separately detected by the mass spectrometer. nih.gov

By adding a known amount of this compound to a sample at the beginning of the workflow, any loss of analyte during preparation or any variation in instrument response will affect both the labeled standard and the endogenous analyte equally. The ratio of the signal from the endogenous zymosterol to the known amount of this compound allows for precise and accurate quantification. nih.gov This is particularly crucial when analyzing complex biological samples where isobaric compounds—molecules with the same nominal mass, such as desmosterol (B1670304) and zymosterol—can co-elute, making unambiguous identification and quantification difficult without a proper internal standard. researchgate.net The use of this compound and other deuterated sterols is, therefore, fundamental to achieving the robust and reproducible results required for clinical and biomedical research. thermofisher.comlipidmaps.org

Emerging Directions and Future Perspectives in Zymosterol D6 Investigations

Integration of Zymosterol-d6 Tracing with Multi-Omics Data for Systems-Level Understanding

The convergence of stable isotope tracing with multi-omics platforms (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful strategy for achieving a systems-level understanding of metabolic pathways. By introducing this compound into a biological system, researchers can track its conversion and flow through various metabolic routes. When this flux data is layered with multi-omics datasets, it can reveal how genetic variations, transcriptional changes, and protein expression levels collectively influence the fate of zymosterol (B116435).

A key application of this integrated approach is in deciphering cellular responses to metabolic stress. For instance, a dual-omics study combining transcriptomics and metabolomics in the oyster parasite Perkinsus marinus revealed that lipid deprivation leads to a significant accumulation of zymosterol. nih.govresearchgate.net This finding was correlated with the downregulation of phospholipid biosynthesis pathways and an upregulation of enzymes involved in lipid degradation. nih.gov In such a scenario, this compound could be used as a tracer to quantify the precise rate of zymosterol accumulation and its flux towards alternative pathways under these specific stress conditions, providing a dynamic view that complements the static snapshot from transcriptomics.

Similarly, multi-omic profiling has been used to investigate the effects of compounds like cannabidiol (B1668261) (CBD) on cellular metabolism. Studies have shown that CBD can disrupt cholesterol homeostasis by altering the expression of genes and proteins involved in cholesterol biosynthesis, transport, and storage. biorxiv.org The use of this compound in conjunction with these analyses would allow researchers to pinpoint the specific enzymatic steps in the cholesterol pathway that are most affected, linking the observed transcriptomic and proteomic changes directly to metabolic function.

Table 1: Application of Multi-Omics in Sterol Metabolism Research

Omics Approach Research Focus Key Findings Related to Zymosterol Potential Role for this compound
Transcriptomics & Metabolomics Cellular response to lipid deprivation in P. marinus Significant increase in zymosterol levels, downregulation of membrane synthesis pathways. nih.govresearchgate.net Quantify the dynamic flux of zymosterol accumulation and its diversion from canonical pathways.
Proteomics, Transcriptomics & Flux Metabolomics Effects of Cannabidiol (CBD) on neuroblastoma cells CBD disrupts cholesterol biosynthesis, transport, and storage. biorxiv.org Trace the metabolic fate of zymosterol to identify specific enzymatic steps inhibited or activated by CBD.

| Transcriptomics & Lipidomics | Host defense mechanisms in Drosophila | Ergosterol (B1671047), a fungal sterol structurally similar to cholesterol, is crucial for immune response. nih.gov | As a tracer to study the potential conversion or substitution of zymosterol with other sterols under immune stress. |

Exploration of Understudied Metabolic Fates and Non-Canonical Pathways of this compound

While zymosterol is primarily recognized as an intermediate in the synthesis of cholesterol in animals and ergosterol in fungi, research indicates that its metabolic role is far more complex. frontiersin.orgnih.gov Zymosterol is not merely a transient molecule in a linear pathway but participates in complex intracellular trafficking and can accumulate under specific physiological or pathological conditions, hinting at understudied functions and non-canonical metabolic fates.

Pioneering tracer studies using radiolabeled [3H]Zymosterol in human fibroblasts have revealed that newly synthesized zymosterol moves with remarkable speed to the plasma membrane, with a half-time of approximately 9 minutes. researchgate.netnih.gov It is then rapidly internalized and converted to cholesterol in the endoplasmic reticulum. researchgate.netnih.gov This dynamic trafficking between the endoplasmic reticulum and the plasma membrane suggests that zymosterol's presence in the plasma membrane is not incidental but may be part of a regulated transport system. researchgate.netnih.gov Using a stable isotope tracer like this compound allows for safer, more detailed investigation of these rapid transport kinetics in living human cells and tissues.

Furthermore, the accumulation of zymosterol is observed in various contexts, suggesting alternative metabolic roles.

Drug-Induced Accumulation : Certain drugs, such as the antiarrhythmic amiodarone, can inhibit enzymes downstream of zymosterol in the cholesterol pathway, leading to its buildup in patient serum. mdpi.com

Fungal Bypass Pathways : In fungi, the inhibition of ergosterol synthesis by azole antifungals can cause zymosterol to be shunted into alternative metabolic pathways. frontiersin.orgtaylorandfrancis.com

Cellular Development : During the maturation of oligodendrocytes (the myelin-producing cells of the central nervous system), there is a notable accumulation of zymosterol, suggesting it may have a specific role in this developmental process. mdpi.com

This compound is an ideal tool for exploring these phenomena. By tracing its metabolic fate under these conditions, researchers can identify the chemical structures of novel metabolites and quantify the flow through these non-canonical pathways, potentially uncovering new biological functions for zymosterol and its derivatives.

Innovations in Isotopic Labeling Strategies and High-Resolution Analytical Technologies for Sterols

The investigation of sterol metabolism is critically dependent on advancements in isotopic labeling and analytical chemistry. The complexity of the sterolome and the low abundance of many intermediates necessitate highly sensitive and specific detection methods.

Another area of innovation lies in the biosynthetic production of uniformly deuterated sterols. ansto.gov.au By engineering microorganisms to produce specific sterols and growing them in deuterated media, it is possible to generate highly enriched compounds. ansto.gov.au This method can be adapted to produce a suite of deuterated sterol standards, including zymosterol, which are invaluable for complex lipidomics studies.

High-Resolution Analytical Technologies: The analysis of this compound and other sterols relies on the coupling of powerful separation techniques with high-resolution mass spectrometry (MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC offers excellent separation of different sterol isomers. Derivatization techniques, such as silylation, are often used to increase the volatility of sterols for GC analysis. ansto.gov.au

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone of modern lipidomics. Reverse-phase HPLC can separate sterols based on their hydrophobicity, and coupling this to a tandem mass spectrometer allows for highly specific and sensitive quantification using methods like Selected Reaction Monitoring (SRM). researchgate.net The distinct mass of this compound allows it to be clearly resolved from its endogenous, non-labeled counterpart.

Table 2: Comparison of High-Resolution Analytical Techniques for Sterol Analysis

Technique Principle Common Application for this compound Advantages
GC-MS Separation of volatile compounds followed by mass analysis. Quantification of total zymosterol after derivatization. High chromatographic resolution for isomers. frontiersin.org

| LC-MS/MS | Separation by liquid chromatography followed by two stages of mass analysis. | Precise quantification of this compound and endogenous zymosterol in complex biological mixtures. researchgate.net | High sensitivity and specificity, suitable for low-abundance sterols without derivatization. |

Future progress in this field will likely involve the development of even more sensitive mass spectrometry techniques and novel chromatographic methods, such as supercritical fluid chromatography (SFC), which combines the advantages of both GC and LC. These advancements will enable researchers to detect and quantify this compound and its metabolites at ever-lower concentrations, shedding more light on the subtle but critical roles of zymosterol in cellular biology.

Q & A

Q. What are the methodological considerations for synthesizing Zymosterol-d6 with high isotopic purity?

Q. How can researchers validate the stability of this compound in biological matrices during storage?

Stability studies involve spiking this compound into plasma/liver homogenates and analyzing degradation over time (e.g., 0–72 hours at 4°C/-20°C). LC-MS/MS quantifies parent compound and degradation products. Antioxidants (e.g., BHT) or nitrogen blankets may mitigate oxidation. Data should report recovery rates and matrix effects .

Q. What analytical techniques are optimal for detecting this compound in lipidomic studies?

LC-MS/MS with MRM (multiple reaction monitoring) is preferred due to specificity. Key parameters:

  • Column: C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
  • Ionization: APCI (atmospheric pressure chemical ionization) for sterols.
  • Validation: LOD (0.1 ng/mL), LOQ (0.3 ng/mL) .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its metabolic flux in cholesterol biosynthesis pathways?

Deuterium kinetic isotope effects (KIEs) may alter enzyme binding (e.g., DHCR7 or SC4MOL) due to C-D bond strength. Comparative studies using this compound vs. non-deuterated analogs in hepatocyte models can quantify kcatk_{cat} and KmK_m shifts. Data contradictions (e.g., unexpected accumulation of intermediates) require tracer kinetic modeling .

Q. What experimental designs resolve contradictions in this compound’s role in membrane lipid raft formation?

Conflicting reports on deuterated sterol incorporation into rafts may stem from model system variability (e.g., yeast vs. mammalian cells). A tiered approach is recommended:

  • In vitro : Artificial bilayers with controlled lipid ratios.
  • In vivo : Fluorescence anisotropy or FRET in live cells.
  • Statistical reconciliation via meta-analysis of existing datasets .

Q. How can computational modeling improve the interpretation of this compound’s interaction with lipid transporters?

Molecular dynamics (MD) simulations (e.g., GROMACS) predict deuterium’s impact on binding energetics. Key steps:

  • Parameterize force fields for deuterium (e.g., CHARMM-D).
  • Compare free energy profiles (ΔG) of deuterated vs. non-deuterated complexes.
  • Validate predictions via SPR (surface plasmon resonance) binding assays .

Methodological Challenges

Q. What protocols ensure reproducibility in this compound-based tracer studies across different cell lines?

Standardization includes:

  • Cell Culture : Uniform media (lipid-free), passage number (<15), and confluence (80–90%).
  • Tracer Concentration : Dose-response curves to avoid isotopic dilution artifacts.
  • Data Normalization : Internal standards (e.g., d7-cholesterol) and batch correction .

Q. How should researchers address batch variability in this compound synthesis across laboratories?

Inter-lab variability arises from reagent purity and deuterium sources. Mitigation strategies:

  • Collaborative Calibration : Shared reference samples (e.g., NIST-traceable standards).
  • Protocol Harmonization : Detailed SOPs for reaction conditions (e.g., temperature ±1°C).
  • QC Metrics : Batch-wise isotopic purity and sterol profile reports .

Data Interpretation and Contradictions

Q. Why do some studies report contradictory effects of this compound on cholesterol esterification rates?

Q. How can meta-analytical frameworks reconcile variability in this compound’s pharmacokinetic parameters?

Systematic reviews (PRISMA guidelines) with subgroup analyses (species, dose, route) identify confounding factors. For example, hepatic first-pass effects vary between rodents and primates, requiring allometric scaling adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.